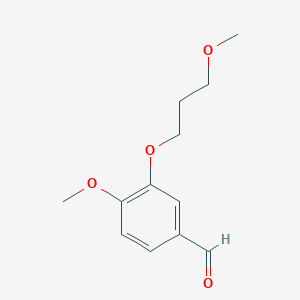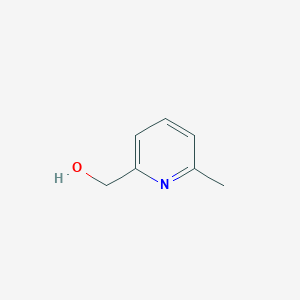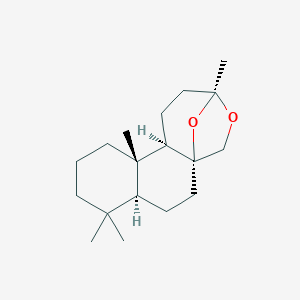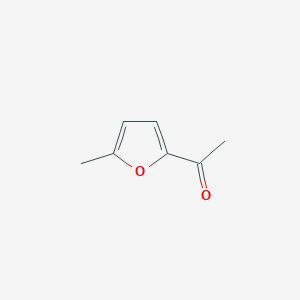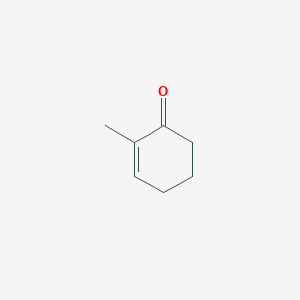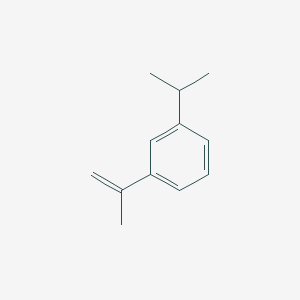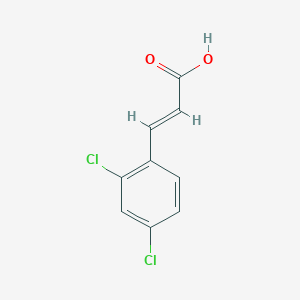![molecular formula C14H24O B072015 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol CAS No. 1137-36-6](/img/structure/B72015.png)
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol, also known as DMBB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a bicyclic monoterpene alcohol that is derived from the essential oil of the coniferous tree, Pinus sylvestris. DMBB has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mécanisme D'action
The exact mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of key enzymes involved in cancer cell growth and the modulation of various signaling pathways involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In particular, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol in lab experiments is its relatively low toxicity and high potency, making it an ideal candidate for use in various types of assays and experiments. However, one of the main limitations of using 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research involving 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol, including its use as a potential therapeutic agent for various types of cancer and inflammatory diseases, as well as its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully elucidate the mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol and to identify potential side effects and limitations of its use in various research settings.
Méthodes De Synthèse
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. One of the most common methods for synthesizing 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol involves the reduction of the ketone group in the precursor compound, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-en-2-ylidene)-2-methylbutanone, using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been extensively studied for its potential use in various scientific applications, including its use as a chiral auxiliary in organic synthesis, as a flavor and fragrance agent, and as a potential therapeutic agent. In particular, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has shown promise as a potential anti-inflammatory and anti-cancer agent, with several studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
1137-36-6 |
|---|---|
Nom du produit |
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol |
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(4Z)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-2-methylbutan-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(9-15)4-7-13-11-5-6-12(8-11)14(13,2)3/h7,10-12,15H,4-6,8-9H2,1-3H3/b13-7- |
Clé InChI |
FQPGTHPPMYPBEG-QPEQYQDCSA-N |
SMILES isomérique |
CC(C/C=C\1/C2CCC(C2)C1(C)C)CO |
SMILES |
CC(CC=C1C2CCC(C2)C1(C)C)CO |
SMILES canonique |
CC(CC=C1C2CCC(C2)C1(C)C)CO |
Autres numéros CAS |
1137-36-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
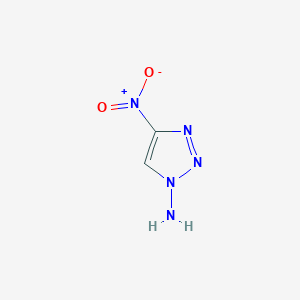

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)


